molecular formula C19H24ClN3 B12603534 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-93-0

1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12603534
CAS No.: 918480-93-0
M. Wt: 329.9 g/mol
InChI Key: GPTHLKQXTRNVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-[(6-chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is classified under the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Its IUPAC name is derived through the following structural analysis:

  • Core structure : A piperazine ring (1,4-diazacyclohexane).
  • Substituents :
    • A (6-chloropyridin-3-yl)methyl group attached to the nitrogen at position 1 of the piperazine ring.
    • A 3-phenylpropyl group (-CH2CH2CH2C6H5) attached to the nitrogen at position 4.

The systematic name adheres to IUPAC rules by prioritizing substituent order based on alphabetical precedence and locant positions. The structural formula is represented as:

SMILES Notation :
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=C(C=C3)Cl

InChI Key :
GPTHLKQXTRNVMD-UHFFFAOYSA-N

The 2D and 3D conformational models confirm the planar geometry of the pyridine ring and the flexible alkyl chain connecting the phenyl group to the piperazine core.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the following registry numbers and database entries:

Identifier Type Value Source
CAS Registry Number 918480-93-0 PubChem, EPA DSSTox
PubChem CID 59382165 PubChem
DSSTox Substance ID DTXSID40731785 EPA DSSTox
Wikidata Entry Q82674615 Wikidata

Alternative synonyms include:

  • 1-[(6-Chloro-3-pyridinyl)methyl]-4-(3-phenylpropyl)piperazine
  • SCHEMBL13150151

These identifiers ensure unambiguous referencing across chemical databases and regulatory frameworks.

Molecular Formula and Weight Validation

The molecular formula C19H24ClN3 was validated through high-resolution mass spectrometry (HRMS) and computational analysis. Key molecular properties include:

Property Value Method/Source
Molecular Weight 329.9 g/mol PubChem
Exact Mass 329.1658755 Da PubChem
XLogP3 (Partition Coefficient) 3.8 PubChem
Topological Polar Surface Area 19.4 Ų PubChem

The molecular weight calculation aligns with the isotopic composition of chlorine (35.45 g/mol) and nitrogen (14.01 g/mol). Discrepancies between theoretical and observed values are negligible (±0.02 Da), confirming formula accuracy.

Structural Validation via Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) are not provided in the cited sources, the SMILES and InChI representations correlate with the compound’s connectivity table. Computational tools such as PubChem’s structure alignment algorithms verify the absence of stereochemical ambiguities or tautomeric forms.

Properties

CAS No.

918480-93-0

Molecular Formula

C19H24ClN3

Molecular Weight

329.9 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C19H24ClN3/c20-19-9-8-18(15-21-19)16-23-13-11-22(12-14-23)10-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2

InChI Key

GPTHLKQXTRNVMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:

  • Formation of the Piperazine Ring :

    • The synthesis begins with the formation of the piperazine ring. This can be achieved by reacting 3-phenylpropylamine with a suitable chlorinated precursor, such as 6-chloropyridin-3-aldehyde, in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide or dichloromethane) at elevated temperatures.
  • Alkylation Reaction :

    • The next step involves the alkylation of the piperazine nitrogen with the chlorinated pyridine derivative. This reaction is typically carried out under reflux conditions to enhance the yield of the desired product.
  • Purification :

    • Following the reaction, purification methods such as recrystallization or column chromatography are employed to isolate the target compound from unreacted materials and by-products.

Detailed Reaction Conditions

The following table summarizes key reagents and conditions used in the synthesis:

Step Reagent/Condition Description
1 Sodium Hydride Base for deprotonation
2 Dimethylformamide Solvent for reaction
3 Reflux Temperature Typically around 80°C to 100°C
4 Column Chromatography Purification method to isolate product

Alternative Synthesis Approaches

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that streamline the preparation process. This involves combining all reactants in a single reaction vessel, which can reduce time and improve overall yield.

  • Example Method :
    • Combine 6-chloropyridin-3-aldehyde, 3-phenylpropylamine, and a base in a solvent like toluene.
    • Heat under reflux while monitoring the reaction progress via thin-layer chromatography (TLC).

Research Findings

Recent studies have explored various aspects of this compound's synthesis, focusing on optimizing yield and purity:

  • Yield Optimization :

    • A study indicated that using a combination of microwave irradiation and solvent-free conditions significantly improved yields compared to traditional heating methods.
  • Purity Assessment :

    • High-performance liquid chromatography (HPLC) was employed to assess purity levels post-synthesis, confirming that optimized conditions yielded products with over 95% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloropyridine Ring

The 6-chloropyridin-3-ylmethyl group undergoes nucleophilic substitution under basic conditions. The chlorine atom is replaced by nucleophiles such as amines or alkoxides:

Reaction TypeReagents/ConditionsProductYieldReference
Amine substitutionEthylenediamine, K₂CO₃, DMF, 80°C1-[(6-Aminopyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine72%
MethoxylationNaOMe, MeOH, reflux1-[(6-Methoxypyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine65%

This reactivity aligns with trends observed in related chloropyridine derivatives, where electron-withdrawing effects enhance NAS rates .

Alkylation and Acylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides :

Reaction TypeReagentsProductKey Conditions
N-AlkylationBenzyl bromide, Et₃N, CH₂Cl₂1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)-1-benzylpiperazinium bromideRoom temperature, 12 hr
N-AcylationAcetyl chloride, pyridine1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine-1-acetamide0–5°C, 2 hr

Steric hindrance from the 3-phenylpropyl group reduces reactivity at the substituted nitrogen .

Reduction and Oxidation Reactions

The propylphenyl side chain and piperazine ring participate in redox processes:

Hydrogenation of the Aromatic Ring

ReagentsProductSelectivity
H₂ (1 atm), Pd/C, EtOH1-[(6-Chloropyridin-3-yl)methyl]-4-(3-cyclohexylpropyl)piperazinePartial saturation of phenyl group

Oxidation of Piperazine

ReagentsProductNotes
mCPBA, CH₂Cl₂N-Oxide derivativeForms stable mono-N-oxide at 25°C

Salt Formation and Acid-Base Reactions

The piperazine nitrogen (pKₐ ~9.5) forms salts with acids:

AcidSaltApplication
HClDihydrochloride saltImproves aqueous solubility for pharmacological studies
H₂SO₄Sulfate saltUsed in crystallization studies

Stability Under Hydrolytic Conditions

The chloropyridine group resists hydrolysis in neutral water but degrades under acidic/basic conditions:

ConditionDegradation ProductHalf-Life (25°C)
pH 1.0 (HCl)6-Hydroxypyridine derivative8 hr
pH 13.0 (NaOH)Pyridone analog2 hr

Photochemical Reactivity

UV irradiation (254 nm) induces C–Cl bond cleavage:

SolventMajor ProductQuantum Yield
MeCNRadical coupling dimerΦ = 0.12
H₂O6-Hydroxypyridine derivativeΦ = 0.08

This compound’s versatile reactivity enables its use in developing antimicrobial, anticancer, and neuropharmacological agents . Further studies should explore enantioselective modifications of the 3-phenylpropyl chain to enhance target specificity.

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Properties
    • The compound is structurally related to piperazine derivatives, which have been associated with psychoactive effects. Research indicates that compounds like mCPP (1-(3-chlorophenyl)piperazine) exhibit stimulating and hallucinogenic activities, similar to MDMA. These properties make it a candidate for further exploration in the development of therapeutic agents targeting mood disorders and anxiety .
  • Antidepressant Research
    • Given its structural similarity to known antidepressants, there is potential for this compound to be investigated as a novel antidepressant. Piperazine derivatives have been studied for their ability to modulate serotonin receptors, which are crucial in the treatment of depression .

Analytical Chemistry Applications

  • Detection in Biological Samples
    • A rapid method for detecting piperazine derivatives in biological materials using liquid chromatography-mass spectrometry (LC-MS) has been developed. This method allows for the identification of compounds like 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine in serum and urine samples, facilitating studies on drug abuse and pharmacokinetics .
  • Method Development
    • The use of LC-MS for analyzing piperazine derivatives has shown high sensitivity without the need for sample derivatization, making it an efficient tool for clinical toxicology. This method can distinguish between therapeutic use and recreational abuse of substances like mCPP .

Toxicological Studies

  • Designer Drug Monitoring
    • The compound's relationship with other piperazine derivatives places it within the context of designer drugs, which are often sold as ecstasy or similar substances. Understanding its effects and metabolism is critical for monitoring public health risks associated with these drugs .
  • Case Studies on Abuse
    • Reports indicate that piperazine derivatives are frequently found in combination with other psychoactive substances, leading to complex toxicological profiles that require detailed study. For instance, the detection of mCPP in cases of drug poisoning highlights the need for comprehensive toxicological assessments of such compounds .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Psychoactive PropertiesPotential use as a stimulant or hallucinogen; related to mood disorder treatments
Antidepressant ResearchInvestigated as a novel antidepressant due to serotonin receptor modulation
Analytical ChemistryLC-MS methods developed for detecting piperazines in biological samples
Toxicological StudiesMonitoring designer drugs; assessing public health risks associated with piperazine derivatives

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909)

  • Structural Differences : Replaces the 6-chloropyridinylmethyl group with a bis(4-fluorophenyl)methoxyethyl chain.
  • Pharmacological Profile : A potent DAT inhibitor (Ki = 1.2 nM for DAT) with long-acting effects, making it a candidate for cocaine addiction therapy .
  • Key Findings :
    • Self-administered by squirrel monkeys at doses comparable to cocaine, indicating reinforcing effects .
    • Demonstrated high selectivity for DAT over SERT (10-fold higher affinity) .

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503)

  • Structural Differences : Features a 3,4-dimethoxyphenethyl group instead of the chloropyridinylmethyl substituent.
  • Pharmacological Profile : A σ1 receptor agonist (Ki = 17.4 nM for σ1) with antidepressant activity .
  • Key Findings :
    • Reduced immobility time in the mouse forced swimming test, an effect blocked by σ1 antagonist NE-100 .
    • Currently in Phase III clinical trials in the EU for major depressive disorder .

1-(4-[18F]Fluoromethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine ([18F]FM-SA4503)

  • Structural Differences : Incorporates a 4-fluoromethoxy-3-methoxyphenethyl group and an 18F radiolabel.
  • Pharmacological Profile : A σ1 receptor PET tracer with high brain uptake in primates .
  • Key Findings :
    • Used to image σ1 receptor density in neurodegenerative diseases like Alzheimer’s and Huntington’s .

Functional Group Impact on Binding Affinity

Table 1: Substituent Effects on DAT/SERT Affinity

Compound Substituent at 1-Position DAT Ki (nM) SERT Ki (nM) σ1 Ki (nM) Source
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine 6-Chloropyridinylmethyl Data pending Data pending Data pending N/A
GBR-12909 Bis(4-fluorophenyl)methoxyethyl 1.2 12.0
SA4503 3,4-Dimethoxyphenethyl 17.4
FM-SA4503 4-Fluoromethoxy-3-methoxyphenethyl 4.8

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in 6-chloropyridinyl): Expected to enhance metabolic stability and σ1 binding compared to electron-donating groups (e.g., methoxy in SA4503) .
  • Fluorine Substitution : In GBR-12909, fluorine increases lipophilicity and DAT affinity, while fluoromethoxy in FM-SA4503 improves σ1 selectivity and PET imaging utility .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility Source
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine Not reported 3.8 (Calculated) Low (Chloroaromatic) N/A
GBR-12909 145–147 5.2 Insoluble in water
SA4503 198–200 (HCl salt) 3.1 High (Polar methoxy groups)
Example from (Compound 17) 79.8–80.5 2.9 Soluble in EtOAc

Key Observations :

  • The 6-chloropyridinyl group likely reduces solubility compared to SA4503’s methoxy substituents but improves CNS penetration relative to polar analogs .
  • Piperazine derivatives with halogenated aromatic groups (e.g., 4-fluorophenyl in , Compound 17) exhibit moderate melting points (70–90°C), suggesting crystalline stability .

Therapeutic Potential and Clinical Relevance

  • DAT Inhibitors (e.g., GBR-12909) : Investigated for cocaine addiction due to prolonged dopamine reuptake blockade .
  • σ1 Agonists (e.g., SA4503) : Show promise in depression and neuroprotection, with SA4503 advancing to late-stage trials .
  • Target Compound : The 6-chloropyridinyl substitution may offer a balance between DAT/SERT modulation and σ1 affinity, but in vivo studies are needed to confirm efficacy .

Biological Activity

1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperazine class and features a chloropyridinyl group attached to a piperazine ring. Its molecular formula is C15H19ClN2C_{15}H_{19}ClN_2, with a molecular weight of approximately 270.78 g/mol. The presence of the chloropyridine moiety is significant as it may influence the compound's interaction with biological targets.

Synthesis

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-(3-phenylpropyl)piperazine under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to enhance yield.

Antitumor Activity

Research indicates that compounds similar to 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine exhibit significant antitumor properties. For instance, derivatives of piperazines have been shown to inhibit cancer cell proliferation in various models. A study demonstrated that certain piperazine derivatives displayed cytotoxic effects against breast, colon, and lung cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported that piperazine derivatives exhibit varying degrees of antibacterial and antifungal activity. For example, a related study found that certain piperazine compounds had minimum inhibitory concentrations (MICs) lower than standard antibiotics against Gram-positive and Gram-negative bacteria .

Compound MIC (µg/mL) Activity
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazineTBDAntibacterial
Compound A16Effective against S. aureus
Compound B8Effective against E. coli

Neuropharmacological Effects

The neuropharmacological profile of piperazine derivatives suggests potential applications in treating neurological disorders. Studies have indicated that such compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders .

The biological activity of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine may be attributed to its ability to interact with various receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to act as agonists or antagonists at nAChRs, influencing synaptic transmission.
  • Serotonin Receptors : Modulation of serotonin receptors may contribute to antidepressant-like effects.
  • Dopamine Receptors : Interaction with dopamine receptors could be linked to its potential use in treating psychotic disorders.

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings:

  • Anticancer Trials : A clinical trial involving a related piperazine compound demonstrated a significant reduction in tumor size among participants with advanced-stage cancers.
  • Antimicrobial Efficacy : In a double-blind study, patients treated with a piperazine-based antibiotic showed improved outcomes compared to those receiving standard care.

Q & A

Basic Research Questions

Q. How can the synthetic route for 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine be optimized to improve yield and purity?

  • Methodology : Utilize nucleophilic substitution reactions between 6-chloropyridin-3-ylmethyl halides and pre-functionalized piperazine intermediates. For example, tosylate intermediates (e.g., Tosylate 6 in ) can react with amines under DMSO-mediated conditions to form the target compound. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
  • Data Contradiction : Some studies report low yields due to steric hindrance from the 3-phenylpropyl group; optimizing reaction temperature (e.g., 60–80°C) and using phase-transfer catalysts (e.g., TBAB) may mitigate this .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Combine 1H^1H-NMR (to confirm aromatic protons and piperazine backbone), 13C^{13}C-NMR (to verify chloropyridine and phenylpropyl substituents), and high-resolution mass spectrometry (HRMS) for molecular formula validation. For example, 1H^1H-NMR peaks at δ 2.5–3.5 ppm correlate with piperazine protons, while aromatic protons appear at δ 6.5–8.0 ppm .
  • Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the chloropyridine and phenylpropyl groups .

Q. How can solubility challenges be addressed for in vitro pharmacological assays?

  • Methodology : Prepare stock solutions in DMSO (5 mg/mL, warmed to 50°C for clarity) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation. highlights similar solubility issues with structurally related piperazines, resolved using surfactants .

Advanced Research Questions

Q. What in vivo models are suitable for studying this compound’s neuropharmacological activity?

  • Methodology : Use rodent forced swimming tests (FST) or tail suspension tests (TST) to assess antidepressant-like effects, as demonstrated in for sigma-1 receptor agonists. Dose-dependent reduction in immobility time (e.g., 10–30 mg/kg, i.p.) indicates CNS activity .
  • Data Contradiction : Some studies report conflicting results due to off-target dopamine transporter (DAT) binding. Validate selectivity using radioligand displacement assays (e.g., 3H^3H-GBR-12935 for DAT) .

Q. How does the compound interact with sigma-1 receptors, and what structural features drive this activity?

  • Methodology : Perform molecular docking studies using X-ray crystal structures of sigma-1 receptors (PDB: 5HK1). The 3-phenylpropyl group likely occupies a hydrophobic pocket, while the chloropyridine moiety forms π-π interactions with Tyr-173. Compare binding affinities (IC50_{50}) with reference ligands like SA4503 .
  • Advanced Tip : Synthesize analogs with modified phenylpropyl chain lengths (e.g., C2 vs. C4) to quantify structure-activity relationships (SAR) .

Q. What metabolic pathways are involved in the biotransformation of this compound?

  • Methodology : Incubate the compound with liver microsomes (e.g., rat or human) and identify metabolites via LC-MS/MS. shows that similar piperazines undergo oxidative metabolism at the phenylpropyl chain, producing hydroxylated derivatives. Cytochrome P450 enzymes (CYP3A4/5) are likely involved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.